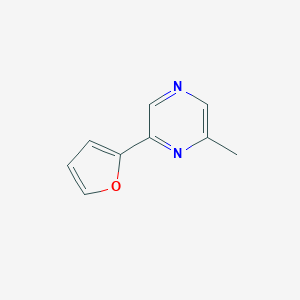

2-(2'-Furyl)-6-methylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

32737-03-4 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(furan-2-yl)-6-methylpyrazine |

InChI |

InChI=1S/C9H8N2O/c1-7-5-10-6-8(11-7)9-3-2-4-12-9/h2-6H,1H3 |

InChI Key |

HEVHVDDCDVZQTL-UHFFFAOYSA-N |

SMILES |

CC1=CN=CC(=N1)C2=CC=CO2 |

Canonical SMILES |

CC1=CN=CC(=N1)C2=CC=CO2 |

Purity |

95% min. |

Synonyms |

2-(2-Furanyl)-6-methylpyrazine |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Furyl 6 Methylpyrazine

Chemical Synthesis Pathways

The construction of 2-(2'-Furyl)-6-methylpyrazine can be approached through two major synthetic routes: the formation of the pyrazine (B50134) ring system via cyclization, or the attachment of the furyl group to a pre-existing methylpyrazine core via cross-coupling. ontosight.ai

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds, and are particularly useful for linking heterocyclic rings. researchgate.netrsc.org In the context of this compound synthesis, this typically involves the reaction of a halogenated methylpyrazine with a furan (B31954) derivative that has been converted into an organometallic reagent. ontosight.ai Common examples of such reactions include the Suzuki-Miyaura, Negishi, and Kumada couplings. scielo.br For instance, 2-chloro-6-methylpyrazine (B130241) could be coupled with 2-furylboronic acid in a Suzuki reaction, or with a 2-furylzinc reagent in a Negishi reaction, to yield the desired product. scielo.bruantwerpen.be

The success of metal-catalyzed cross-coupling reactions hinges on the selection of an appropriate catalytic system, which typically consists of a transition metal precursor and a supporting ligand. Palladium and nickel complexes are the most frequently employed catalysts for these transformations. scielo.bruantwerpen.be The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity. Electron-rich phosphine (B1218219) ligands are often favored in these reactions. scielo.br

Table 1: Catalytic Systems for Cross-Coupling Reactions

| Catalytic System | Type of Coupling | Reactants | Description |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura | 2-chloro-6-methylpyrazine, 2-furylboronic acid | A widely used, commercially available palladium(0) catalyst. |

| NiCl₂(dppp) | Kumada | 2-bromo-6-methylpyrazine, 2-furylmagnesium bromide | A nickel-based catalyst often used for coupling with Grignard reagents. |

To maximize the yield and purity of this compound via cross-coupling, several reaction parameters must be carefully optimized. These include the choice of catalyst, solvent, base (in the case of Suzuki-Miyaura reactions), and temperature. scielo.br A systematic screening of these variables is typically performed to identify the ideal conditions. For example, a solvent screen might reveal that a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water provides superior results for a Suzuki coupling. scielo.br Similarly, the selection of an appropriate inorganic base, such as potassium carbonate or cesium fluoride, can significantly impact the reaction's efficiency.

Table 2: Optimization of Reaction Parameters for a Hypothetical Suzuki Coupling

| Parameter | Variation | Effect on Yield |

|---|---|---|

| Ligand | Triphenylphosphine | Moderate |

| XPhos | High scielo.br | |

| Buchwald-Hartwig ligands | High | |

| Solvent | Toluene | Low |

| Dioxane | Moderate | |

| THF/Water | High scielo.br | |

| Base | K₂CO₃ | Moderate |

| CsF | High | |

| Na₂CO₃ | Moderate | |

| Temperature | Room Temperature | Low |

| 60 °C | Moderate |

Cyclization Reactions

Cyclization reactions offer a more classical and direct approach to the pyrazine ring system. tandfonline.commdpi.com These methods involve the condensation of smaller, acyclic precursors to build the heterocyclic core.

One of the most fundamental methods for pyrazine synthesis is the condensation of a 1,2-diamine with an α-dicarbonyl compound. tandfonline.com A Schiff base is initially formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netbibliotekanauki.pl To synthesize this compound via this route, one could theoretically react 1,2-diaminopropane (B80664) with a 1-(2-furyl)ethane-1,2-dione. The initial condensation would form a dihydropyrazine (B8608421) intermediate, which would then be oxidized to the aromatic pyrazine. Another related approach involves the reaction of α-hydroxy ketones with ammonia (B1221849). thieme-connect.de For instance, the reaction of 1-(2-furyl)-2-hydroxypropan-1-one with ammonia could potentially lead to the formation of this compound.

The synthesis of pyrazines can also be achieved through the cyclization of specifically designed precursors. The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is known to produce a variety of pyrazines. umanitoba.ca In a laboratory setting, the self-condensation of α-amino ketones is a viable route to pyrazines. nih.gov For the target molecule, this could involve the synthesis and subsequent cyclization of an aminoketone derived from a furan precursor and an alanine (B10760859) derivative.

Another precursor-based method is the cyclo-dehydrogenation of N-(hydroxyalkyl)alkyldiamines. tandfonline.com This process typically requires a catalyst to facilitate both the cyclization (dehydration) and subsequent dehydrogenation steps. ias.ac.inmdpi.com For the synthesis of this compound, a precursor such as N-(2-hydroxypropyl)ethylenediamine could be reacted with a furan-containing carbonyl compound, followed by catalytic cyclodehydrogenation.

Table 3: Precursors for Cyclization Reactions

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Pyrazine |

|---|---|---|---|

| 1,2-Diaminopropane | 1-(2-Furyl)ethane-1,2-dione | Condensation | This compound |

| 1-(2-Furyl)-2-hydroxypropan-1-one | Ammonia | Condensation | This compound thieme-connect.de |

Chemical Compounds Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-6-methylpyrazine |

| 2-furylboronic acid |

| 2-furylzinc reagent |

| 2-bromo-6-methylpyrazine |

| 2-furylmagnesium bromide |

| 2-iodo-6-methylpyrazine |

| 2-furylzinc chloride |

| Tetrahydrofuran (THF) |

| Potassium carbonate |

| Cesium fluoride |

| Toluene |

| Dioxane |

| Sodium carbonate |

| 1,2-diaminopropane |

| 1-(2-furyl)ethane-1,2-dione |

| 1-(2-furyl)-2-hydroxypropan-1-one |

| Ammonia |

| N-(2-hydroxypropyl)ethylenediamine |

| Ethylenediamine |

| 1-(2-Furyl)propan-1,2-dione |

| 2-(2'-Furyl)-5-methylpyrazine |

| Triphenylphosphine |

| XPhos |

| Buchwald-Hartwig ligands |

| Pd(PPh₃)₄ |

| NiCl₂(dppp) |

One-Pot Synthetic Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource minimization, and waste reduction. A notable one-pot approach for the synthesis of pyrazine derivatives, including those with furyl substituents, involves the direct condensation of 1,2-diketones with 1,2-diamines. nih.gov This method circumvents the need for isolating intermediates, thereby streamlining the synthetic process.

A particularly effective one-pot procedure utilizes potassium tert-butoxide (t-BuOK) as a catalyst in aqueous methanol (B129727) at room temperature. nih.gov This high-yielding process is advantageous as it does not necessitate the use of expensive catalysts or harsh conditions like bubbling oxygen at elevated temperatures. nih.gov The reaction proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes to the final pyrazine product. nih.gov The versatility of this method is demonstrated by its applicability to a wide range of substrates, where one of the R-groups can be a furyl moiety, making it directly relevant for the synthesis of this compound. tandfonline.comresearchgate.net

Another one-pot strategy involves the acid-promoted synthesis of pyrazin-2(1H)-one derivatives from the Ugi reaction products of γ-alkynyl ketones. nih.gov While not directly yielding this compound, this methodology highlights the utility of multicomponent reactions in constructing the pyrazine core in a single step. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazines to minimize environmental impact. A prime example of a green synthetic route is the aforementioned one-pot synthesis using potassium tert-butoxide in aqueous methanol. nih.gov This method is considered environmentally benign due to its use of a less hazardous solvent system (aqueous methanol), mild reaction conditions (room temperature), and the elimination of the need for heavy metal catalysts or strong oxidizing agents. nih.govthieme-connect.com

The direct condensation of 1,2-diketones with 1,2-diamines under these conditions is a cost-effective and atom-economical process. nih.gov The reaction is highly efficient, with the protocol being applicable to a variety of starting materials to produce a diverse library of pyrazine derivatives. nih.govthieme-connect.com The simplicity of the procedure, which involves stirring the reactants at room temperature followed by a straightforward work-up, further enhances its green credentials. nih.gov

An alternative green approach that avoids the use of solvents and catalysts altogether involves the reaction of 2-hydroxy-1,2-diarylethanone derivatives with ammonium (B1175870) acetate (B1210297) or amines at elevated temperatures (80 °C). thieme-connect.com This solvent-free method provides excellent yields of substituted pyrazines and represents a significant advancement in the eco-friendly synthesis of this class of compounds. thieme-connect.com

| Synthetic Approach | Key Features | Reagents/Conditions | Relevance to this compound | Reference(s) |

| One-Pot Condensation | High yield, mild conditions, no expensive catalyst | 1,2-diketone, 1,2-diamine, potassium tert-butoxide, aqueous methanol, room temperature | Directly applicable by using a furyl-containing 1,2-diketone. | nih.gov |

| Solvent-Free Reaction | Environmentally benign, catalyst-free | 2-hydroxy-1,2-diarylethanone, ammonium acetate, 80 °C | Potentially applicable, though specific examples with furyl substituents are not detailed. | thieme-connect.com |

Biocatalytic Approaches in this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not extensively documented, the synthesis of analogous pyrazine structures provides a strong foundation for future development in this area.

Enzymatic Pathways and Transformations

The enzymatic synthesis of pyrazines often involves the key step of aminating a ketone precursor. Transaminases (ATAs) have been successfully employed for this purpose. nih.govnih.gov In a chemo-enzymatic approach, an α-diketone can be treated with a transaminase, such as ATA-113, in the presence of an amine donor to yield an α-amino ketone. nih.govnih.gov This intermediate can then undergo oxidative dimerization to form the corresponding pyrazine. nih.gov This strategy offers the potential for regioselective synthesis of unsymmetrical pyrazines, which can be a challenge in traditional chemical methods. d-nb.info

Another promising enzymatic approach involves the use of L-threonine dehydrogenase from Cupriavidus necator. researchgate.net This enzyme can generate aminoacetone in situ from the natural amino acid L-threonine. The aminoacetone can then dimerize and undergo further reactions to form asymmetric trisubstituted pyrazines. researchgate.net This methodology, which integrates biocatalysis with green chemistry principles, has been shown to be scalable and to have a broad substrate scope, suggesting its potential applicability for the synthesis of a variety of pyrazine derivatives. researchgate.net

| Enzyme Class | Reaction Type | Precursors | Potential for this compound Synthesis | Reference(s) |

| Transaminases (ATAs) | Amination | α-Diketones | A furyl-containing α-diketone could be used as a precursor. | nih.govnih.gov |

| L-threonine dehydrogenase | Aminoacetone generation | L-threonine | The resulting pyrazine scaffold could potentially be further modified to introduce a furyl group. | researchgate.net |

Microbial Fermentation Strategies for Pyrazine Analogues

Microbial fermentation presents a "natural" route to pyrazine synthesis. Various microorganisms, particularly species of Bacillus, are known to produce alkylpyrazines during fermentation. For instance, Bacillus subtilis has been shown to produce tetramethylpyrazine (TMP) and other methylpyrazines during the fermentation of soybeans and cocoa. core.ac.uk The biosynthesis of these compounds is believed to occur through the reaction of amino acids with precursors such as acetoin (B143602) and 2,3-butanediol, which are produced from sugar metabolism. core.ac.uk

While the microbial production of this compound has not been specifically reported, the existing knowledge on the biosynthesis of other pyrazines offers valuable insights. For example, the fermentation of Chinese liquor, which uses grains like rice and wheat, is known to produce a rich variety of flavor compounds, including 2-ethyl-6-methylpyrazine (B77461). thegoodscentscompany.com This indicates that microbial systems possess the metabolic machinery to synthesize substituted pyrazines.

Future research could focus on screening novel microbial strains or genetically engineering known pyrazine producers, such as Bacillus subtilis or Escherichia coli, to produce this compound. This could involve providing specific precursors in the fermentation medium or introducing new enzymatic pathways into the host organism. The use of inexpensive, non-food raw materials as feedstocks could further enhance the economic viability and sustainability of such a fermentation process. frontiersin.org

| Microorganism | Pyrazine Produced | Substrate/Precursors | Relevance to this compound | Reference(s) |

| Bacillus subtilis | Methylpyrazines (e.g., TMP) | Sugars, amino acids | Demonstrates the capability of microorganisms to synthesize the pyrazine ring. | core.ac.uk |

| Tremella aurantialba SCT-F3 | 2-Ethyl-6-methylpyrazine, Methylpyrazine | Potato glucose broth | Shows production of substituted pyrazines in fungal fermentation. | nih.gov |

| Recombinant E. coli | Tetramethylpyrazine (TMP) | Glucose, diammonium phosphate | Highlights the potential of engineered microbes for high-yield pyrazine production. | frontiersin.org |

Formation Mechanisms and Pathways of 2 2 Furyl 6 Methylpyrazine

Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal route for the generation of a diverse array of flavor compounds, including pyrazines. nih.govnih.govnih.gov The formation of 2-(2'-Furyl)-6-methylpyrazine within this pathway is a multi-step process involving specific precursors and intermediates.

The types of amino acids and carbohydrates available are crucial in determining the profile of pyrazines formed. researchgate.net The structure of the amino acid, in particular, influences the substitution pattern on the pyrazine (B50134) ring, while sugars act as the primary carbon source for the ring structure. researchgate.net

A generally accepted mechanism for pyrazine formation involves the Strecker degradation of amino acids. researchgate.netmdpi.com This reaction occurs between an α-amino acid and an α-dicarbonyl compound, the latter being formed from the degradation of carbohydrates. mdpi.comresearchgate.net The interaction leads to the formation of an α-aminoketone (also referred to as an α-amino carbonyl) and a Strecker aldehyde. researchgate.netresearchgate.net The subsequent self-condensation of two α-aminoketone molecules leads to a dihydropyrazine (B8608421) intermediate, which then oxidizes to form the stable pyrazine ring. acs.orgresearchgate.net

The key steps are:

Formation of α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) from sugar fragmentation. researchgate.netresearchgate.net

Reaction of the α-dicarbonyl with an amino acid (Strecker degradation) to produce an α-aminoketone. mdpi.comresearchgate.net

Condensation of two α-aminoketone molecules to form a dihydropyrazine. acs.org

Aromatization of the dihydropyrazine to a pyrazine through oxidation or dehydration. researchgate.nettandfonline.com

Research has shown that specific precursors are linked to the formation of particular pyrazines. For the formation of furyl-substituted pyrazines, such as this compound, the presence of certain amino acids and a furan (B31954) ring precursor is essential.

Model systems simulating deep-fat frying conditions have demonstrated that glutamine, when reacted with glucose, yields 2-(2'-furyl)pyrazine, 2-(2'-furyl)-5-methylpyrazine, and This compound as major products. researchgate.net Glutamine is noted for its ability to readily release free ammonia (B1221849), which can react with α-hydroxycarbonyl compounds, intermediate products of the Maillard reaction, thereby promoting the generation of pyrazines. acs.orgresearchgate.net

The furan moiety is derived from the degradation and cyclization of pentose (B10789219) or hexose (B10828440) sugars. nih.govkosfaj.org Furfural (B47365), a key intermediate, can be formed from the oxidation of furfuryl alcohol, which results from the reaction between a sugar and a sulfur-containing amino acid, or through the 1,2-enolization of Amadori rearrangement products at low pH. researchgate.netkosfaj.org This furfural can then participate in reactions leading to furyl-substituted compounds.

The table below summarizes findings from a study on Maillard reaction products from mealworm protein and D-xylose, which identified 2-ethyl-6-methylpyrazine (B77461), a structurally related compound.

| Compound | Amino Acid System | Notes |

|---|---|---|

| 2-Ethyl-6-methylpyrazine | Mealworm Protein (MP-RF) | Identified as one of several pyrazines in the baseline reaction flavor. nih.gov |

The pathway to pyrazine formation is characterized by a series of reactive intermediates. The initial products of the Maillard reaction are N-substituted glycosylamines, which rearrange to form more stable 1-amino-1-deoxy-2-ketoses, known as Amadori compounds. massey.ac.nz

Key intermediates in the subsequent stages leading to pyrazines include:

α-Dicarbonyl compounds : Such as glyoxal, methylglyoxal (B44143), and diacetyl, are formed through the fragmentation of Amadori products or directly from sugars. researchgate.netresearchgate.net

α-Aminoketones : These are crucial building blocks for the pyrazine ring, formed via the Strecker degradation of an amino acid with an α-dicarbonyl. researchgate.netmdpi.com For example, the reaction of methylglyoxal with an amino acid yields an aminoacetone intermediate. researchgate.net

Dihydropyrazines : Formed by the condensation of two α-aminoketone molecules. acs.orgtandfonline.com These are unstable intermediates that readily convert to pyrazines.

Furfural : An aldehyde derived from the dehydration of pentose sugars or the degradation of hexoses, serving as the precursor for the furan ring in furyl-substituted pyrazines. nih.govresearchgate.net

While oxidation is a common final step in aromatizing the dihydropyrazine ring, pyrazine formation can also proceed through non-oxidative routes. acs.org One proposed mechanism is the dehydration of a hydroxy-dihydropyrazine intermediate. tandfonline.com This pathway explains how alkyl groups from the sugar moiety can be incorporated into the final pyrazine structure without an external oxidizing agent. tandfonline.com

Another non-oxidative pathway, termed the "x+x+y" pathway, involves the condensation of two aminoketone molecules (x) with an aldehyde (y), which can be derived from Strecker degradation. acs.org This allows for the incorporation of further substituents onto the pyrazine ring without requiring an oxidation step. acs.org For instance, the formation of some trimethylpyrazines is thought to be dominated by this non-oxidative route, which requires formaldehyde (B43269) as the aldehyde component. acs.org Studies have also suggested that 2-ethyl-3,6-dimethyl pyrazine and tetramethyl pyrazine can be generated through non-oxidative pathways. researchgate.net

Role of Amino Acid and Carbohydrate Precursors

Thermal Degradation and Pyrolysis Mechanisms

Beyond the Maillard reaction, direct thermal degradation (pyrolysis) of reactants, particularly amino acids and Amadori compounds, contributes to the formation of pyrazines. massey.ac.nznih.gov Heating amino acids like serine and threonine, even in the absence of sugars, can generate various pyrazines. nih.gov The proposed mechanism involves complex reactions including decarbonylation, dehydration, deamination, and aldol (B89426) condensation to form the necessary α-aminocarbonyl and α-dicarbonyl intermediates. nih.gov

The pyrolysis of Amadori compounds, which are themselves products of the early-stage Maillard reaction, facilitates the thermal degradation of their constituent sugar and amino acid parts at lower temperatures than the individual components alone. massey.ac.nz This degradation leads to an increased production of various aroma compounds. massey.ac.nz For example, the pyrolysis of a phenylalanine-derived Amadori compound produces phenylacetaldehyde, among other products. rsc.org The degradation pathways and resulting products are significantly influenced by the solvent (e.g., water or ethanol) and temperature. rsc.org

The table below details some pyrazines identified from heating amino acids at different temperatures.

| Amino Acid | Temperature | Identified Pyrazines |

|---|---|---|

| Serine | 120°C (4h) or 300°C (7min) | Pyrazine, methylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-diethylpyrazine. nih.gov |

| Threonine | 120°C (4h) or 300°C (7min) | 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine. nih.gov |

Pyrolysis of Chitosan (B1678972) and Other Polysaccharides

The thermal decomposition, or pyrolysis, of nitrogen-containing polysaccharides like chitosan is a significant route for the formation of various heterocyclic aromatic compounds, including pyrazines. Chitosan, a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, provides the necessary carbon and nitrogen atoms for pyrazine ring formation. wikipedia.orgresearchgate.netmdpi.comchemicalbook.commatec-conferences.org

When subjected to high temperatures, typically around 525K (252°C), chitosan begins to decompose, yielding a range of volatile compounds. researchgate.net The primary volatile products identified from the pyrolysis of chitosan are pyrazines. researchgate.net The degradation process involves the breakdown of the polysaccharide chain into smaller, more reactive fragments. The glucosamine (B1671600) units within the chitosan structure are key precursors. researchgate.netmdpi.com

The general proposed mechanism involves the dimerization of glucosamine degradation products to form the pyrazine ring. researchgate.net While specific studies detailing the direct formation of this compound from chitosan pyrolysis are limited, the formation of the furyl group is understood to arise from the degradation and cyclization of the sugar backbone (the hexose units). The methyl group and the pyrazine ring are formed from the interplay of the sugar fragments and the amine groups inherent to chitosan.

| Compound Class | General Description | Relevance to this compound Formation |

|---|---|---|

| Pyrazines | Nitrogen-containing heterocyclic aromatic compounds. | The core ring structure of the target compound. |

| Pyridines | Nitrogen-containing heterocyclic aromatic compounds. | Indicates nitrogen rearrangement from chitosan. |

| Pyrroles | Nitrogen-containing five-membered heterocyclic compounds. | Shows fragmentation and recombination of the chitosan structure. |

| Furans | Oxygen-containing five-membered heterocyclic compounds. | The furyl substituent of the target compound originates from this class, formed from the sugar moiety. researchgate.net |

High-Temperature Reaction Pathways

High-temperature processing of foods and model systems containing sugars and amino acids is a well-established source of pyrazines, primarily through the Maillard reaction. chemicalbook.com The formation of this compound in these conditions involves the interaction of sugar degradation products with an ammonia source.

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars. chemicalbook.comwikipedia.org The initial steps involve the condensation of a reducing sugar, such as glucose or fructose, with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. wikipedia.orgbyjus.comallen.inbyjus.comacs.orgwikipedia.orgbyjus.comyoutube.com Subsequent rearrangements (Amadori or Heyns rearrangements) lead to the formation of α-aminoketones. rsc.org

The formation of the furyl group is a critical step. Pentoses and hexoses can dehydrate and cyclize at high temperatures to form 2-furaldehyde. who.intnih.govscbt.comfishersci.ca This furan derivative can then participate in the Maillard reaction.

The pyrazine ring itself is typically formed through the condensation of two α-aminocarbonyl intermediates. tandfonline.comtandfonline.com For this compound, the pathway likely involves the reaction of an α-aminocarbonyl compound derived from a sugar with another fragment that contributes the methyl group, and the incorporation of the pre-formed 2-furaldehyde. The reaction of glucose with ammonia at 100°C has been shown to produce various alkylpyrazines, demonstrating that a simple sugar and an ammonia source are sufficient for pyrazine formation. tandfonline.comtandfonline.comresearchwithrutgers.com

| Reactant | Role in Formation |

|---|---|

| Glucose/Fructose | Source of the furan ring (via dehydration to 2-furaldehyde) and carbonyl fragments. wikipedia.orgbyjus.comallen.inbyjus.comacs.orgwikipedia.orgbyjus.comyoutube.com |

| Ammonia/Amino Acids | Provides the nitrogen atoms for the pyrazine ring. allen.inturito.comgeeksforgeeks.orgwikipedia.orgnih.gov |

| 2-Furaldehyde | A key intermediate, forming the furyl substituent. who.intnih.govscbt.comfishersci.ca |

Fermentation Processes in Formation

The formation of pyrazines is not limited to thermal processes; it also occurs during fermentation. chemicalbook.com Microbial activity can produce the necessary precursors for pyrazine synthesis. While direct evidence for the microbial production of this compound is not extensively documented, the formation of other alkylated pyrazines, such as 2-methylpyrazine, 2,5-dimethylpyrazine, and trimethylpyrazine, during fermentation is well-established. chemicalbook.comnist.govnist.govnih.govnih.govnih.govontosight.aicymitquimica.comwikipedia.orgscbt.comchemspider.comchemicalbook.comsigmaaldrich.comfscichem.com

Bacteria, such as Bacillus subtilis, are known to produce pyrazines during the fermentation of foods like soybeans (natto) and cocoa beans. The general mechanism is believed to involve the microbial metabolism of sugars and amino acids to produce key intermediates. These intermediates can then react, possibly through pathways similar to the Maillard reaction but at lower, biologically relevant temperatures, to form pyrazines.

The formation of this compound in a fermentation context would require a microbial pathway capable of generating 2-furaldehyde from pentose or hexose sugars, as well as the necessary C2 and C3 fragments from amino acid or sugar metabolism to form the substituted pyrazine ring.

| Pyrazine Compound | Typical Fermented Food Source |

|---|---|

| 2-Methylpyrazine | Coffee, Peanuts nih.govchemicalbook.com |

| 2,5-Dimethylpyrazine | Cocoa, Soybeans chemicalbook.comnih.gov |

| Trimethylpyrazine | Cocoa, Baked Goods nih.govwikipedia.org |

Table of Mentioned Compounds

Extraction and Concentration Techniques

The initial and critical step in the analysis of this compound is its extraction from the sample matrix and subsequent concentration. The choice of technique is largely dependent on the nature of the sample and the volatility of the compound.

Headspace Collection Methods

Given that pyrazines, including this compound, are often volatile, headspace analysis is a commonly employed technique. tut.ac.jp This method involves analyzing the vapor phase above a solid or liquid sample.

Static Headspace (SHS) and Dynamic Headspace (DHS) are two primary approaches. nih.gov SHS involves taking an aliquot of the headspace gas for direct injection into a gas chromatograph. researchgate.net While simple, its sensitivity can be limited. d-nb.info DHS, on the other hand, involves purging the headspace with an inert gas to trap volatiles onto a sorbent material, thereby concentrating them before analysis. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a popular, solvent-free, and efficient method for extracting volatile compounds like pyrazines. nih.govd-nb.infonih.gov This technique utilizes a fiber coated with a specific stationary phase to adsorb analytes from the headspace. d-nb.info The choice of fiber coating is crucial for effective extraction. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its effectiveness in extracting pyrazines. nih.govscispace.com The extraction efficiency is influenced by factors such as temperature and time. For example, optimal extraction conditions for volatile alkylpyrazines using HS-SPME have been reported at 50°C for 50 minutes. d-nb.info To enhance the release of volatile compounds from a sample matrix, a pre-incubation step at an elevated temperature, such as 80°C for 20 minutes, may be employed before fiber exposure. nih.gov

A variation of this technique, Multiple Headspace Solid-Phase Microextraction (MHS-SPME) , involves consecutive extractions of the same sample to achieve exhaustive extraction and mitigate matrix effects. nih.gov

Solvent Extraction and Enrichment

Solvent extraction is another widely used method for isolating natural products, including pyrazines, from raw materials. nih.gov This process typically involves the following stages: the solvent penetrates the solid matrix, the solute dissolves in the solvent, the solute diffuses out of the matrix, and finally, the extracted solutes are collected. nih.gov

Common solvent extraction techniques include:

Maceration: A simple method involving soaking the material in a solvent. While straightforward, it can be time-consuming and less efficient. nih.gov

Simultaneous Distillation-Extraction (SDE): This technique is suitable for volatile compounds and involves simultaneous distillation and extraction. scispace.com However, the high temperatures involved could potentially alter the nature of some pyrazines. scispace.com

Solvent-Assisted Flavor Evaporation (SAFE): This is another method used for extracting volatile and semi-volatile compounds. researchgate.net

Liquid-Liquid Extraction: This method is used to separate compounds based on their differential solubilities in two immiscible liquids. For instance, after a reaction, intermediates can be extracted from an aqueous solution using an organic solvent like ethyl acetate (B1210297). acs.org

After extraction, the resulting solution is often concentrated to increase the analyte concentration before chromatographic analysis. This can be achieved by gentle evaporation of the solvent under a stream of nitrogen. dss.go.th

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from other components in a complex mixture, a crucial step for accurate identification and quantification.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is the most prevalent analytical technique for the characterization of alkylpyrazines due to their volatility. tut.ac.jpnih.gov The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The choice of the GC column's stationary phase is critical for achieving good separation. Different columns are used depending on the specific requirements of the analysis. For example, a DB-WAX column has been shown to be more suitable than a DB-5MS column for separating alkylpyrazines from interferences in microbial samples. d-nb.info The oven temperature program is also a key parameter that is optimized to achieve the desired separation. A typical program might involve holding the initial temperature (e.g., 40°C) for a few minutes and then ramping up to a final temperature. d-nb.info

The retention behavior of a compound, often expressed as a Kovats Retention Index (RI) , is a valuable tool for identifying alkylpyrazines, especially when mass spectra of isomers are very similar. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides standard non-polar and semi-standard non-polar retention indices for this compound, which are 1346 and 1381, respectively. nih.gov

Table 1: GC Columns and Conditions for Pyrazine (B50134) Analysis

| Column Type | Stationary Phase | Application Example | Reference |

| DB-WAX | Wax | Separation of volatile alkylpyrazines in microbial samples | d-nb.info |

| DB-5MS | (5%-Phenyl)-methylpolysiloxane | Separation of volatile alkylpyrazines | d-nb.info |

| DB-1 | 100% Dimethylpolysiloxane | Recording retention indices of alkylpyrazines | nih.gov |

| ZB-5MS | (5%-Phenyl)-methylpolysiloxane | Recording retention indices of alkylpyrazines | nih.gov |

| DB-624 | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Recording retention indices of alkylpyrazines | nih.gov |

| ZB-WAXplus | Polyethylene glycol | Recording retention indices of alkylpyrazines | nih.gov |

This table is generated based on available data and is not exhaustive.

Liquid Chromatography (LC) Techniques

While GC is more common for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) is also utilized for the separation and isolation of these compounds. tut.ac.jp Reversed-phase HPLC (RP-HPLC) is a powerful separation technique where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol (B129727). scispace.com

The separation of pyrazines in RP-HPLC is influenced by parameters such as the mobile phase composition and column temperature. tut.ac.jpscispace.com For instance, the retention factors of pyrazines on an ODS (octadecyl silica) column generally decrease with increasing column temperature when using a methanol/water mobile phase. scispace.com HPLC separations of pyrazines are often achieved on a C18 column with a mobile phase of acetonitrile/water or methanol/water. nih.gov In some cases, specialized columns like a polysaccharide chiral stationary phase (Chiralpak AD-H) have been successfully used to separate closely related non-chiral pyrazine regio-isomers. nih.govresearchgate.net

Table 2: HPLC Conditions for Pyrazine Separation

| Column Type | Mobile Phase | Application Example | Reference |

| Capcell Pak C18 | Acetonitrile/water or Methanol/water | Separation of pyrazines | tut.ac.jp |

| ODS C18 | Acetonitrile/water or Methanol/water | General analysis of pyrazines | nih.gov |

| Chiralpak AD-H | Cyclohexane/isopropanol or Hexane/isopropanol | Separation of 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine | nih.govresearchgate.net |

This table is generated based on available data and is not exhaustive.

Spectrometric and Spectroscopic Identification

Following chromatographic separation, spectrometric and spectroscopic techniques are employed for the definitive identification of this compound.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is the most widely used technique for identifying alkylpyrazines. nih.gov The mass spectrometer ionizes the compound and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. However, many positional isomers of alkylpyrazines exhibit very similar mass spectra, which can make unambiguous identification challenging based on spectral interpretation alone. nih.govresearchgate.net

In such cases, combining mass spectral data with GC retention indices provides a more reliable identification. nih.gov For enhanced confirmation, chemical ionization (CI) can be used in GC-MS, which can provide adduct ions and increase the signal intensity of the molecular ion, aiding in quantitative analysis. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. 2D-NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can reveal long-range correlations between protons and carbons, which is instrumental in distinguishing between isomers. For example, 2D-NMR was used to differentiate between 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine. nih.gov

Infrared (IR) spectroscopy can also be used to provide information about the functional groups present in the molecule. bohrium.com

By combining these advanced analytical methodologies, researchers can successfully isolate, separate, and identify this compound in various complex matrices.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing essential information on its molecular weight and elemental formula. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of this volatile compound from complex mixtures, such as food aromas or reaction products. japsonline.comnist.gov The standard electron ionization (EI) mass spectrum is generated at an energy of 70 eV. japsonline.comhmdb.ca The molecular ion peak ([M]⁺) in the mass spectrum directly corresponds to the compound's nominal molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are employed for HRMS analysis, enabling the calculation of the exact mass and verification of the molecular formula, C₉H₈N₂O. unito.itresearchgate.net

Table 1: Key Mass Spectrometric Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight (Nominal) | 160 g/mol |

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a compound. wikipedia.org In an MS/MS experiment, the molecular ion of this compound (the precursor ion, m/z 160.1) is selected and then subjected to fragmentation through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. wikipedia.orgnih.gov The fragmentation pattern is characteristic of the molecule's structure, providing definitive evidence for the connectivity of the furan (B31954) ring, pyrazine ring, and methyl group. By analyzing the neutral losses and the m/z values of the product ions, the structural arrangement of the molecule can be pieced together.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 160.1 | 132.1 | CO |

| 160.1 | 133.1 | HCN |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. digitaloceanspaces.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique identifies the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons and the protons on the pyrazine and furan rings. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: This method provides information on the different types of carbon atoms in the molecule. For this compound, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to each of the nine carbon atoms in its asymmetric structure.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (CH₃) | ~2.6 | Singlet | 3H |

| Pyrazine-H | ~8.3-8.6 | Singlet / Doublet | 2H |

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~20-25 |

| Furan Ring Carbons | ~110-145 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Both IR and UV-Vis spectroscopy provide complementary information for the identification of this compound by probing its functional groups and electronic system. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching (both aromatic and aliphatic), C=N and C=C stretching vibrations from the pyrazine and furan rings, and the C-O-C stretching of the furan ether group. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. researchgate.net this compound, containing two conjugated aromatic rings, is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions. researchgate.net The wavelength of maximum absorbance (λmax) is characteristic of its specific conjugated system and can be used for quantitative analysis.

Table 5: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Interpretation |

|---|---|---|

| Infrared (IR) | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | |

| ~1600-1450 cm⁻¹ | C=C and C=N Ring Stretching | |

| ~1250-1020 cm⁻¹ | C-O-C Stretch (Furan) |

| UV-Visible (UV-Vis) | Strong absorption ~250-350 nm | π → π* transitions of the conjugated aromatic system |

Advanced Analytical Methodologies

To understand not just the structure but also the formation pathways of this compound, more advanced techniques are employed.

Isotope Tracing Techniques for Mechanistic Elucidation

Isotope tracing is a sophisticated methodology used to unravel the mechanistic pathways of chemical reactions. This technique involves using starting materials that have been enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) at a specific atomic position.

To elucidate the formation mechanism of this compound, one could perform a reaction using isotopically labeled precursors. For instance, pyrazines are often formed during the Maillard reaction between amino acids and reducing sugars. A hypothetical experiment could involve reacting a ¹⁵N-labeled amino acid with a furan-containing sugar derivative. After the reaction, the resulting this compound would be analyzed by mass spectrometry or NMR spectroscopy.

If the nitrogen atoms within the pyrazine ring are found to be ¹⁵N, it provides direct evidence that the amino acid was the source of the nitrogen atoms. Similarly, using ¹³C-labeled sugars or other precursors can help map the origin of the carbon skeleton of the final molecule. This powerful approach allows researchers to trace the journey of individual atoms from reactants to products, providing conclusive insights into complex reaction mechanisms.

| Compound Name |

|---|

| This compound |

| 2,3-diethyl-5-methylpyrazine |

| Carbon Monoxide |

Multivariate Data Analysis in Compound Identification

The identification of specific volatile compounds, such as this compound, within complex matrices like food and beverages, presents a significant analytical challenge. These matrices often contain hundreds of volatile organic compounds (VOCs), making the isolation and identification of a single component a complex task. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and detecting these compounds. However, the resulting datasets are vast and intricate. Multivariate data analysis (MVDA) offers a suite of statistical tools to navigate this complexity, enabling the identification of significant compounds and the discernment of patterns within the data.

MVDA techniques are designed to simultaneously analyze multiple variables, which, in the context of flavor analysis, are the different volatile compounds detected. This approach is particularly valuable for understanding the subtle variations in flavor profiles that can arise from differences in raw materials, processing methods, or storage conditions. By reducing the dimensionality of the data and highlighting the most influential variables, MVDA can guide chemists in pinpointing key aroma compounds like this compound.

Principal Component Analysis (PCA) in Flavor Profiling

Principal Component Analysis (PCA) is a fundamental and widely used MVDA technique. It transforms the original set of correlated variables into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the dataset, and each subsequent component accounts for progressively smaller portions of the remaining variance.

In the analysis of volatile compounds, PCA can be used to:

Visualize complex datasets: By plotting the samples on a two or three-dimensional graph based on their PC scores, researchers can observe clustering or separation between different sample groups. For instance, coffees from different geographical origins or those subjected to different roasting profiles can be distinguished.

Identify key differentiators: The loadings plot in a PCA shows the contribution of each original variable (i.e., each volatile compound) to the principal components. Compounds with high loading values on a PC that effectively separates sample groups are considered significant contributors to the observed differences.

For example, in studies of fermented soybean pastes, PCA has been used to show a high correlation between the presence of pyrazines and specific types of paste, such as cheonggukjang foodb.ca. Similarly, in the analysis of cooked cheese, PCA demonstrated a positive correlation between fat concentration and the formation of pyrazines and other key odorants upon cooking nih.gov. While not specifically isolating this compound, these studies exemplify the power of PCA in identifying the class of compounds to which it belongs as being significant in a food's aroma profile.

Advanced Chemometric Techniques for Compound Identification

Beyond PCA, more advanced supervised methods are employed for more targeted compound identification. Partial Least Squares-Discriminant Analysis (PLS-DA) is a prominent example. Unlike the unsupervised nature of PCA, PLS-DA is a supervised method that uses prior knowledge of the sample classes (e.g., 'high quality' vs. 'low quality', 'adulterated' vs. 'pure') to build a model that maximizes the separation between these classes.

The application of PLS-DA in flavor analysis allows researchers to:

Enhance class separation: PLS-DA can often reveal separations between groups that are not clearly visible with PCA.

Identify discriminant variables: A key output of a PLS-DA model is the Variable Importance in Projection (VIP) score. VIP scores estimate the importance of each variable in the projection used in the PLS-DA model. A variable with a VIP score greater than 1 is generally considered important in discriminating between the groups.

In the context of identifying this compound, a hypothetical study could involve analyzing coffee samples with varying perceived 'nutty' or 'roasted' flavor profiles. A PLS-DA model could be built to distinguish between these profiles. The resulting VIP scores would highlight the compounds most responsible for the 'nutty' characteristic. If this compound consistently shows a high VIP score, it would be identified as a key contributor to this specific flavor note. Studies on coffee have successfully used PLS-DA to classify samples based on roasting stages and to identify key aroma-related volatiles, including various pyrazines nih.gov.

Illustrative Data from Multivariate Analysis

Table 1: Hypothetical Variable Importance in Projection (VIP) Scores for Pyrazines in Roasted Coffee

| Compound Name | Compound Class | VIP Score | Potential Contribution to Flavor Profile |

| 2-Methylpyrazine | Pyrazine | 1.85 | Roasted, nutty |

| 2,5-Dimethylpyrazine | Pyrazine | 1.62 | Roasted, coffee, chocolate |

| 2-Ethyl-5-methylpyrazine | Pyrazine | 1.45 | Earthy, nutty, roasted |

| This compound | Pyrazine | 1.38 | Roasted, nutty, slightly bready |

| 2,3,5-Trimethylpyrazine | Pyrazine | 1.21 | Roasted, potato, nutty |

| 2-Ethyl-3,5-dimethylpyrazine | Pyrazine | 1.15 | Nutty, cocoa, roasted |

| Acetylpyrazine | Pyrazine | 0.98 | Popcorn-like, roasted |

This table is for illustrative purposes and does not represent actual experimental data.

In this hypothetical scenario, the high VIP score for this compound (1.38) would strongly suggest its importance in differentiating between the two coffee types, warranting further investigation into its specific contribution to the flavor profile.

Reaction Chemistry and Mechanistic Studies of 2 2 Furyl 6 Methylpyrazine

Electrophilic and Nucleophilic Substitution Reactions.nih.gov

The pyrazine (B50134) ring's electron-deficient nature, a consequence of its two electronegative nitrogen atoms, makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. Conversely, the furan (B31954) ring is electron-rich and typically reactive towards electrophiles. ethernet.edu.et

Nucleophilic Substitution: Direct displacement of a hydrogen atom on a pyrazine ring by a nucleophile is not a common reaction. thieme-connect.de However, substituents such as halogens are readily displaced. Halopyrazines exhibit higher reactivity in nucleophilic substitution reactions compared to analogous pyridines. thieme-connect.de The mechanism for these substitutions is not always a straightforward addition-elimination pathway. In many instances, evidence points to a ring-opening-ring-closure (ANRORC) mechanism, which can lead to substitution at unexpected positions or even ring transformation into other heterocyclic systems like imidazoles. thieme-connect.de

A significant reaction pathway involves the addition of strong nucleophiles, such as organolithium reagents, to the pyrazine ring. For example, phenyllithium (B1222949) adds to pyrazine to form a stable anionic adduct. wur.nl This intermediate can then react with an electrophile, such as methyl iodide, resulting in a C-substituted dihydropyrazine (B8608421) product. wur.nl This two-step sequence achieves a formal nucleophilic substitution.

Electrophilic Substitution via Organometallic Intermediates: While direct electrophilic substitution on the pyrazine carbon framework is challenging, functionalization can be achieved through directed organometallic strategies. The use of strong, non-nucleophilic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the deprotonation (magnesiation) of sensitive heterocycles, including pyrimidines, a related diazine. beilstein-journals.org This creates a potent nucleophilic carbon center on the ring. This organomagnesium intermediate can then participate in various cross-coupling reactions, such as Negishi coupling, with electrophiles like aryl or benzyl (B1604629) halides to introduce new substituents. beilstein-journals.orguantwerpen.be This method effectively circumvents the inherent low reactivity of the ring towards electrophiles.

| Reaction Type | Reagent(s) | Key Characteristics | Mechanism | Ref. |

| Nucleophilic Substitution | Nucleophile (e.g., R⁻, RO⁻) on Halopyrazine | Halogen is a good leaving group; more reactive than pyridine. | Addition-Elimination or ANRORC | thieme-connect.de |

| Nucleophilic Addition | Organolithium (e.g., PhLi) | Forms a stable anionic dihydro-adduct. | Nucleophilic Addition | wur.nl |

| Electrophilic Substitution | 1. Base (e.g., TMPMgCl·LiCl)2. Electrophile (e.g., R-X) + Catalyst | Two-step process: metalation followed by cross-coupling. | Directed Metalation, Cross-Coupling | beilstein-journals.orguantwerpen.be |

Aromatization and Oxidation-Reduction Processes.nih.gov

The formation of the stable aromatic pyrazine ring is a powerful thermodynamic driving force in many synthetic routes.

Aromatization of Dihydropyrazine Intermediates: A common strategy for synthesizing substituted pyrazines involves the condensation of bifunctional precursors, which initially form a dihydropyrazine ring. thieme-connect.de For instance, the reaction between 1,2-diaryl-2-hydroxyethan-1-ones (benzoins), including those with furan substituents, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) leads to a dihydropyrazine intermediate. thieme-connect.de This non-aromatic intermediate is readily oxidized to the corresponding stable pyrazine. The oxidation is often accomplished spontaneously by atmospheric oxygen during the reaction or subsequent workup. thieme-connect.de

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars under thermal conditions, is a major pathway for the formation of flavor compounds, including a variety of pyrazines. changwon.ac.kr This process involves multiple condensation and cyclization steps, culminating in the formation of the aromatic pyrazine ring system, including 2-(2'-furyl)-5 or 6-methylpyrazine. changwon.ac.kr

| Precursor(s) | Reaction Condition | Oxidant | Process | Ref. |

| 1-(2-furyl)-2-hydroxyethan-1-one derivative + Ammonia | Reflux in MeOH or EtOH | Air (O₂) | Condensation/Cyclization followed by Aromatization | thieme-connect.de |

| Amino Acids + Reducing Sugars | Thermal Processing | N/A (Part of cascade) | Maillard Reaction | changwon.ac.kr |

Heterocyclic Ring Reactivity and Transformations.nih.gov

Pyrazine Ring Reactivity: As an electron-deficient diazine, the pyrazine ring's chemistry is characterized by:

Nucleophilic Attack: The ring carbons are electrophilic and are the primary sites for nucleophilic attack. thieme-connect.de

Electrophilic Attack: The nitrogen atoms possess lone pairs of electrons and are the sites for electrophilic attack, such as protonation, N-alkylation, and N-oxidation. ethernet.edu.etthieme-connect.de

Furan Ring Reactivity: The furan ring is an electron-rich, five-membered heterocycle. Its typical reactivity involves electrophilic substitution at the carbon atoms, particularly at the position adjacent to the oxygen atom (C5 position). ethernet.edu.et In the title compound, the furan ring is attached at its C2 position, leaving other positions available for potential reactions.

Ring Transformations: Under specific conditions, the pyrazine ring can undergo transformations. The ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) provides a clear example where a nucleophilic attack leads to the cleavage of the pyrazine ring, which then re-closes to form a different heterocyclic structure. thieme-connect.de Photochemical reactions can also induce transformations. While specific studies on the title compound are limited, related dihydrodiazines are known to undergo various photochemically induced rearrangements. wur.nl

| Heterocyclic Ring | Electronic Nature | Primary Site of Nucleophilic Attack | Primary Site of Electrophilic Attack | Ref. |

| Pyrazine | Electron-deficient | Ring Carbon Atoms | Ring Nitrogen Atoms | ethernet.edu.etthieme-connect.de |

| Furan | Electron-rich | N/A (Resistant) | Ring Carbon Atoms | ethernet.edu.et |

Investigations of Active Sites and Reaction Intermediates.ethernet.edu.etwur.nl

Understanding the transient species formed during reactions provides insight into the mechanistic pathways of 2-(2'-Furyl)-6-methylpyrazine.

Active Sites:

For Nucleophiles: The carbon atoms of the pyrazine ring are the active sites for attack by nucleophiles.

For Electrophiles: The nitrogen atoms of the pyrazine ring are the primary active sites for electrophiles. The electron-rich furan ring also presents active sites for electrophilic attack.

For Strong Bases: The C-H bonds on the pyrazine ring, particularly those adjacent to the nitrogen atoms, are the most acidic protons and serve as the active sites for deprotonation by strong bases in directed metalation reactions. beilstein-journals.org

Reaction Intermediates:

Anionic Adducts: The addition of potent nucleophiles like organolithium reagents to the pyrazine ring results in the formation of anionic σ-adducts (also known as Meisenheimer-type adducts). These intermediates, such as the phenyllithium-pyrazine adduct, have been characterized spectroscopically and represent a key stage in certain substitution reactions. wur.nl

Dihydropyrazines: As discussed previously, dihydropyrazines are crucial intermediates in many pyrazine syntheses. They are the initial cyclized products that undergo subsequent oxidation to yield the final aromatic compound. thieme-connect.de

Organometallic Reagents: The formation of organomagnesium or organozinc pyrazine derivatives via directed metalation creates highly reactive, nucleophilic intermediates. These species are pivotal for constructing new carbon-carbon bonds through cross-coupling reactions. beilstein-journals.org

| Intermediate Type | Preceding Reaction | Subsequent Reaction | Significance | Ref. |

| Anionic σ-Adduct | Nucleophilic addition (e.g., PhLi) | Reaction with an electrophile | Characterized intermediate in nucleophilic substitution | wur.nl |

| Dihydropyrazine | Condensation/Cyclization | Aromatization (Oxidation) | Key precursor in pyrazine synthesis | thieme-connect.de |

| Organometallic Pyrazine | Directed Metalation (Deprotonation) | Cross-coupling with electrophile | Enables functionalization of the C-H bond | beilstein-journals.org |

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are fundamental tools for investigating the three-dimensional nature of molecules and their dynamic behavior. These methods are essential for predicting structure, understanding stability, and exploring potential reaction pathways.

The structure of 2-(2'-Furyl)-6-methylpyrazine consists of a planar pyrazine (B50134) ring and a planar furan (B31954) ring connected by a single carbon-carbon bond. thieme-connect.de The primary conformational flexibility arises from the rotation around this bond, which dictates the relative orientation of the two aromatic rings.

Conformational analysis using computational methods like Molecular Dynamics (MD) or quantum chemical calculations can determine the most stable arrangement of these rings and the energy barriers for rotation. ethz.chmdpi.com For similar bi-heterocyclic systems, studies have shown that molecules often adopt a planar or near-planar conformation to maximize conjugation, but steric hindrance between adjacent hydrogen atoms on the rings can lead to a slightly twisted, low-energy state. researchgate.net The analysis of the potential energy surface helps identify the global and local energy minima, corresponding to the most probable conformations of the molecule. ethz.ch While specific conformational analysis studies on this compound are not extensively documented in the literature, the methodologies are well-established for related structures. mdpi.comresearchgate.net

Below is a table of computed molecular properties for this compound, which serve as foundational data for further modeling.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8N2O | nih.govnist.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| IUPAC Name | 2-(furan-2-yl)-6-methylpyrazine | nih.gov |

| InChI Key | HEVHVDDCDVZQTL-UHFFFAOYSA-N | nih.govnist.gov |

| Canonical SMILES | CC1=CN=CC(=N1)C2=CC=CO2 | nih.gov |

| XLogP3-AA | 0.9 | nih.govthegoodscentscompany.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, thereby gaining a detailed understanding of how a reaction proceeds.

The synthesis of this compound can be achieved through methods such as metal-catalyzed cross-coupling reactions, which involve the joining of a pyrazine derivative with a furan derivative. ontosight.ai Density Functional Theory (DFT) is a commonly employed computational method to model such catalytic cycles. researchgate.net These calculations can reveal the energetics of key steps like oxidative addition, transmetalation, and reductive elimination. By modeling these steps, it is possible to predict reaction feasibility, optimize reaction conditions, and understand the role of different catalysts and ligands. While specific computational studies detailing the synthesis mechanism of this compound are not prominent, the application of these theoretical methods to the synthesis of pyrazine derivatives is a standard practice in modern organic chemistry. imist.ma

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to determine the electronic structure and properties of molecules, which govern their reactivity and spectroscopic behavior. Density Functional Theory (DFT) is a particularly popular method for polyatomic molecules like this compound due to its balance of accuracy and computational cost. researchgate.netnih.gov

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. researchgate.net A large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govepstem.net This is useful for predicting sites of non-covalent interactions and chemical reactions. For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential, while the hydrogens are regions of positive potential.

The following table illustrates typical electronic properties that can be calculated for heterocyclic compounds using quantum chemistry methods.

| Calculated Parameter | Significance | Typical Computational Method |

|---|---|---|

| Energy of HOMO | Indicates electron-donating ability | DFT (e.g., B3LYP/6-311G) |

| Energy of LUMO | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical stability and electronic transitions | DFT (e.g., B3LYP/6-311G) |

| Dipole Moment | Measures the overall polarity of the molecule | DFT (e.g., B3LYP/6-311G) |

| Mulliken Atomic Charges | Estimates the partial charge on each atom | DFT (e.g., B3LYP/6-311G) |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites | DFT (e.g., B3LYP/6-311G) |

Docking and Virtual Screening Methodologies (for potential interactions, not pharmacology)

Molecular docking and virtual screening are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a small molecule like this compound interacting with a macromolecular target like a protein. idrblab.orgnih.gov

Molecular Docking involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various orientations and conformations. nih.gov A scoring function is then used to estimate the strength of the interaction, typically based on factors like electrostatic compatibility, hydrogen bonding, and van der Waals forces. This process can identify the most likely binding mode of the ligand. nih.gov

Virtual Screening extends this by computationally testing a large library of compounds against a specific target. idrblab.org This allows for the rapid identification of molecules that are likely to bind to the target from among thousands or millions of candidates. researchgate.net For a compound like this compound, these methods could be used to survey a wide range of proteins to identify potential interaction partners, providing hypotheses for further experimental investigation. The focus of this methodology is the exploration of potential non-covalent interactions based on molecular shape and electronic complementarity. nih.gov

Applications and Research Trajectories of 2 2 Furyl 6 Methylpyrazine

Role as an Intermediate in Complex Chemical Synthesis

2-(2'-Furyl)-6-methylpyrazine is recognized as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its bifunctional heterocyclic nature, featuring both a pyrazine (B50134) and a furan (B31954) ring, provides a versatile scaffold for building larger, more intricate molecular architectures. The synthesis of this compound itself typically involves established organic chemistry methods, such as metal-catalyzed cross-coupling reactions, which unite appropriate furyl and pyrazine precursors. ontosight.ai

The applications for the molecules derived from this intermediate are varied, with potential uses in pharmaceutical research and the development of novel chemical entities. ontosight.ai The distinct electronic properties and bonding geometries of the pyrazine and furan rings allow for selective reactions at different points on the molecule, making it a strategic component for synthetic chemists aiming to construct targeted compounds with specific functionalities.

Potential in Materials Science Research

While direct research on this compound in materials science is not extensive, the known properties of related pyrazine-containing molecules suggest significant potential. Pyrazine derivatives are integral to various advanced materials, and this specific compound is noted for its potential application in the development of new materials with specific properties. ontosight.ai

Research has shown that pyrazine-based systems can exhibit valuable characteristics for materials science:

Conductive Polymers : Polymers incorporating pyrazine units, such as poly(p-phenylene-co-2,5-pyrazine), have been shown to be electrically conductive. thieme-connect.de

Catalysis : Organometallic polymeric complexes that feature a pyrazine-based structure have been found to be effective as catalysts in hydrogenation reactions. thieme-connect.de

Photochemistry : Polynuclear metal complexes linked by pyrazine-bridging ligands can display complex electrochemical behaviors, which may be harnessed to photochemically control energy transfer. thieme-connect.de

Based on these precedents, this compound could serve as a monomer or a structural component in the synthesis of novel polymers and organometallic frameworks with tailored electronic, catalytic, or photochemical properties.

Contribution to Flavor Chemistry Research

The most significant area of research involving this compound is in flavor chemistry, particularly concerning the aroma formation mechanisms in thermally processed foods. thegoodscentscompany.com It is a known volatile compound found in coffee and is formed primarily through the Maillard reaction. thegoodscentscompany.comnih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, and it is responsible for the desirable color and flavor of many cooked foods. umanitoba.camdpi.com

Pyrazines as a class are crucial flavor constituents, contributing roasted, nutty, baked, and cocoa-like notes to a wide array of products. nih.govmdpi.commdpi.com The formation of this compound specifically results from the interaction of precursors that can generate both the pyrazine and furan structures. The presence and concentration of this and related compounds in a food product serve as a chemical marker, providing insights into the raw materials used and the specific conditions (e.g., temperature, time, pH) of the thermal processing. nih.govresearchgate.net

Model system studies, which involve heating specific amino acids and sugars under controlled conditions, are frequently used to investigate the precise pathways leading to the formation of such flavor compounds. nih.gov

Table 2: Selected Pyrazines and Their Role in Food Aroma

| Compound Name | Aroma Description | Typical Food Occurrence | Source(s) |

|---|---|---|---|

| This compound | (Component of roasted aroma) | Coffee | thegoodscentscompany.com |

| 2,5-Dimethylpyrazine | Roasted nuts, popcorn, nutty | Coffee, Soy Sauce, Baked Goods, Asparagus | wikipedia.orgacs.org |

| 2,6-Dimethylpyrazine | Nutty, roasted | Coffee, Soy Sauce, Baked Potato, Tea | wikipedia.orgacs.org |

| 2-Ethyl-3,5-dimethylpyrazine | Nutty, cocoa, roasted | Coffee | nih.govmdpi.com |

| 2-Ethyl-6-methylpyrazine (B77461) | Earthy, musty, roasty | Coffee | mdpi.com |

| Tetramethylpyrazine | Coffee-like, green, roasted | Fermented Foods, Coffee | researchgate.net |

Emerging Research Areas and Future Directions

The study of this compound and related compounds is evolving, with several promising trajectories for future investigation.

Advanced Functional Materials : A significant future direction lies in leveraging the compound as a building block for advanced materials. Research could focus on synthesizing novel organometallic polymers using this compound to explore its potential for creating specialized catalysts or materials with unique electronic and photochemical properties, an area where pyrazine ligands have already shown promise. thieme-connect.de

Controlled Flavor Formation : In flavor science, research is moving beyond simple identification toward a more profound understanding of aroma formation and interaction. Future studies will likely focus on how to precisely control the Maillard reaction during food processing to modulate the formation of specific pyrazines like this compound, thereby tailoring the final flavor profile of foods and beverages.

Bioactivity and Taste Modulation : An emerging frontier is the investigation of the biological effects of Maillard reaction products beyond their sensory contributions. Recent studies have revealed that certain thio-derivatives of nucleotides, also formed through Maillard-type reactions, can act as potent taste-modulating compounds. acs.org A potential avenue for future research is to explore whether this compound or its derivatives possess similar bioactive properties or can modulate taste perception, such as umami or kokumi sensations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.